Ethylhexanoic acid zinc salt
Description
Ethylhexanoic acid zinc salt (CAS 136-53-8), also known as zinc bis(2-ethylhexanoate) or zinc octoate, is a coordination compound with the molecular formula C₁₆H₃₀O₄Zn and a molecular weight of 351.8 g/mol . It is a yellowish liquid with a density of 1.17 g/cm³ and a flash point of 40°C, exhibiting excellent stability and solubility in organic solvents .
Properties
IUPAC Name |
2-ethylhexanoic acid;zinc | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Zn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJINPOBNZQUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Zn] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O4Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Zinc Oxide with 2-Ethylhexanoic Acid
The classical method involves reacting zinc oxide (ZnO) with 2-ethylhexanoic acid (C<sub>8</sub>H<sub>16</sub>O<sub>2</sub>) in a 1:1.5 molar ratio under reflux conditions. Water generated during the reaction is removed via azeotropic distillation using toluene or benzene, driving the equilibrium toward product formation. The process occurs in two stages:
-
Neutral Salt Formation :
-
Basic Salt Synthesis :
Gordon and Silver’s work corroborates this mechanism, demonstrating that boiling neutral zinc 2-ethylhexanoate with excess ZnO yields the basic salt. However, this method requires prolonged heating (5–10 hours) and careful water removal, limiting its scalability.
Advanced Industrial Preparation Techniques
Zinc Chloride-Alkali Hydroxide Route
A scalable alternative employs zinc chloride (ZnCl<sub>2</sub>), sodium hydroxide (NaOH), and 2-ethylhexanoic acid in a 1:2:1.5 molar ratio. The reaction proceeds at 50–60°C in aqueous medium, with hexamethylene tetramine added to suppress Zn(OH)<sub>2</sub> precipitation. Key steps include:
-
Neutralization : NaOH reacts with 2-ethylhexanoic acid to form sodium 2-ethylhexanoate.
-
Metathesis : Sodium salt reacts with ZnCl<sub>2</sub> to yield zinc 2-ethylhexanoate.
-
Solvent Extraction : n-Hexane separates the organic phase, which is dried and distilled to isolate the product.
Example 1 (Patent HU207089B):
pH-Modulated Synthesis with Auxiliary Acids
Chinese Patent CN108794324A introduces pH control using auxiliary acids (e.g., propionic acid, CO<sub>2</sub>) to enhance zinc incorporation and product fluidity. The method combines ZnO, water, alcohols (methanol, isopropanol), and solvents (toluene, hexane) with incremental acid addition to maintain pH 7–10.
Example 2 (Patent CN108794324A):
-
Reactants: 31 g Zn(OH)<sub>2</sub>, 60 g 2-ethylhexanoic acid, 20 g propionic acid.
-
Conditions: 60°C, 16 hours.
Optimization of Reaction Parameters
Molar Ratios and Stoichiometric Impact
Deviations from the optimal 1:2:1.5 (ZnCl<sub>2</sub>:NaOH:acid) ratio significantly alter product composition:
| Acid:ZnCl<sub>2</sub> Ratio | Product Composition |
|---|---|
| 1.5:1 | 100% basic salt |
| 2.0:1 | 70% basic, 30% neutral salt |
| 0.5:1 | 50% basic salt, 50% Zn(OH)<sub>2</sub> |
Excess acid favors neutral salt formation, while insufficient acid yields zinc hydroxide impurities.
Solvent and Temperature Effects
-
Solvents : Toluene and n-hexane improve phase separation and reduce viscosity.
-
Temperature : Reactions at 50–60°C maximize yield; higher temperatures (>100°C) risk decarboxylation.
Characterization and Quality Control
Analytical Techniques
-
IR Spectroscopy : Peaks at 1,540 cm<sup>−1</sup> (carboxylate C=O) and 680 cm<sup>−1</sup> (Zn-O) confirm structure.
-
Zinc Content Analysis : Complexometric titration with EDTA verifies Zn levels (theoretical: 23%).
-
Viscosity Measurements : Rotational viscometers assess fluidity (target: <20,000 mPa·s).
Environmental and Economic Considerations
Chemical Reactions Analysis
Types of Reactions
Ethylhexanoic acid zinc salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced back to zinc metal under certain conditions.
Substitution: It can participate in substitution reactions where the ethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Zinc oxide and various organic by-products.
Reduction: Zinc metal and ethylhexanoic acid.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
Chemistry
- Catalyst in Polymerization Reactions : Ethylhexanoic acid zinc salt serves as an effective catalyst in the polymerization of various monomers. Its ability to coordinate with monomers enhances reaction rates and yields.
- Stabilizer for PVC : It is widely used as a stabilizer in the production of polyvinyl chloride (PVC), improving thermal stability and processing characteristics .
Biology
- Synthesis of Zinc Oxide Nanoparticles : The compound is utilized in synthesizing zinc oxide nanoparticles, which have applications in drug delivery systems and bioimaging due to their biocompatibility and unique optical properties .
Medicine
- Antimicrobial Coatings : Zinc oxide nanoparticles derived from this compound are incorporated into antimicrobial coatings for medical devices, enhancing their resistance to bacterial colonization .
- Wound Dressings : The antimicrobial properties of zinc oxide make it suitable for use in wound dressings, promoting healing while preventing infection .
Industry
- Drier for Paints and Coatings : this compound acts as a drier in paints, facilitating faster drying times and improving the durability of the final product. Its effectiveness is attributed to the formation of zinc-based complexes that accelerate oxidative drying processes .
- Activator for Rubbers : In rubber manufacturing, it serves as an activator for both natural and synthetic rubbers, enhancing their mechanical properties .
Case Study 1: Corrosion Protection
A study demonstrated that chamber treatment with ethylhexanoic acid significantly inhibits the initiation of zinc corrosion. The protective effect was observed over extended periods, with complete protection lasting up to 1680 hours under specific conditions. This was attributed to the compound's ability to form a protective layer on the zinc surface, thereby preventing moisture penetration and corrosion initiation .
| Treatment Condition | Duration of Protection |
|---|---|
| Ethylhexanoic Acid | Up to 1680 hours |
| Other Carboxylic Acids | Less than 72 hours |
Case Study 2: Synthesis of Zinc Oxide Nanoparticles
Research indicated that using this compound for synthesizing zinc oxide nanoparticles resulted in particles with controlled size and morphology. These nanoparticles exhibited excellent antimicrobial activity against various pathogens, making them suitable for medical applications such as wound healing and coatings .
Mechanism of Action
The mechanism of action of ethylhexanoic acid zinc salt involves its ability to dissociate into zinc ions and ethylhexanoate anions. The zinc ions can interact with various molecular targets, including enzymes and proteins, affecting their activity. In the case of its use as a catalyst, the zinc ions facilitate the polymerization process by coordinating with the monomers and promoting their reaction .
Comparison with Similar Compounds
Ethylhexanoic Acid Metal Salts
Ethylhexanoic acid forms salts with various metals, each differing in reactivity, toxicity, and application.
Key Findings :
- Zinc salts outperform cobalt and manganese salts in corrosion inhibition longevity due to their mixed blocking-activation mechanism , which stabilizes passive oxide layers on metals .
- Cobalt salts are more reactive but pose environmental and health risks, restricting their use in modern formulations .
Other Zinc-Based Corrosion Inhibitors
Key Findings :
Functional Comparison in Paint Driers
| Property | Zinc 2-ethylhexanoate | Cobalt 2-ethylhexanoate | Manganese 2-ethylhexanoate |
|---|---|---|---|
| Drying Speed | Moderate | Fast | Slow |
| Color Stability | Excellent (no yellowing) | Poor (darkens coatings) | Moderate |
| Environmental Impact | Low toxicity | High toxicity | Moderate toxicity |
| Cost | $$ | $$$ | $$ |
Key Findings :
- Zinc 2-ethylhexanoate is preferred in water-based and eco-friendly coatings due to its low toxicity and color stability .
- Cobalt remains dominant in high-performance industrial coatings but faces regulatory scrutiny .
Biological Activity
Ethylhexanoic acid zinc salt, also known as zinc 2-ethylhexanoate, is a coordination compound formed from zinc and 2-ethylhexanoic acid. This compound has garnered attention for its diverse biological activities, particularly in relation to its effects on human health and environmental safety. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C₁₆H₃₀O₄Zn
- CAS Number : 136-53-8
- Molar Mass : 338.82 g/mol
The compound is characterized by its ability to form stable complexes with various biological molecules, which can influence its biological activity.
The biological activity of this compound primarily revolves around its role in zinc metabolism and its interaction with cellular mechanisms. Research indicates that:
- Zinc Deficiency and Toxicity : Ethylhexanoic acid can induce zinc deficiency in developing embryos, leading to developmental toxicity. Studies have shown that the presence of ethylhexanoic acid can exacerbate the toxic effects of zinc deficiency in embryonic cultures .
- Metallothionein Induction : The compound is associated with the induction of metallothionein (MT), a protein that binds heavy metals and plays a crucial role in protecting cells from metal toxicity .
In Vitro Studies
In vitro studies have demonstrated that this compound has significant effects on cell cultures:
- Developmental Toxicity : Research using embryo cultures has shown that exposure to ethylhexanoic acid-treated sera led to developmental toxicity, which was mitigated by zinc supplementation .
- Corrosion Inhibition : Ethylhexanoic acid exhibits protective properties against zinc corrosion, suggesting potential applications in materials science .
In Vivo Studies
Animal studies have provided insights into the reproductive and developmental toxicity of ethylhexanoic acid:
- Reproductive Toxicity : A study involving dietary exposure to di-2-ethylhexyl terephthalate (a precursor to ethylhexanoic acid) showed no reproductive or developmental effects at various doses, indicating a complex interaction between the compound and reproductive health .
- Acute Toxicity : The acute oral LD50 for ethylhexanoic acid was determined to be greater than 8.0 ml/kg in rats, indicating relatively low acute toxicity .
Case Study 1: Developmental Effects in Animal Models
A study investigated the impact of dietary zinc supplementation on rats exposed to ethylhexanoic acid. Results indicated that while high doses led to developmental issues due to induced zinc deficiency, supplementation effectively reduced these adverse effects .
Case Study 2: Corrosion Protection Efficacy
Research demonstrated that treatment with ethylhexanoic acid significantly inhibited the initiation of corrosion in zinc samples. The protective effect lasted for over 42 months under outdoor conditions, showcasing its potential for industrial applications .
Data Tables
Q & A
Q. How does this compound influence reaction kinetics in polymer stabilization or corrosion inhibition?
- In polyvinyl chloride (PVC) stabilization, it acts as a Lewis acid catalyst, accelerating HCl scavenging. Monitor degradation rates via HCl emission assays (e.g., Congo red test) and compare with alternative stabilizers like Ca/Zn soaps .
- For corrosion inhibition (e.g., in coatings), electrochemical impedance spectroscopy (EIS) reveals its passivation efficiency on metal substrates. Studies report ~85% inhibition efficiency at 0.5 wt% concentration in acidic media .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Discrepancies may arise from solvent purity or temperature variations. Systematic studies should:
- Use HPLC-grade solvents.
- Measure solubility via gravimetric analysis at fixed temperatures (e.g., 20°C, 40°C).
- Cross-validate with dynamic light scattering (DLS) to detect colloidal suspensions misreported as solubility .
Q. How can computational modeling elucidate the coordination geometry of this compound in solution?
- Density functional theory (DFT) simulations predict tetrahedral or octahedral Zn²⁺ coordination, depending on solvent polarity. Compare with EXAFS data to validate ligand binding distances (e.g., Zn–O bond length ~2.0 Å) .
Q. What role does this compound play in aerosol droplet dynamics, and how is this quantified experimentally?
- In spray systems (e.g., combustion studies), it modifies droplet size distribution due to its surfactant properties. Use wide-angle light scattering (WALS) with Mie theory analysis to measure droplet diameters (e.g., 10–50 µm in ethanol mixtures) .
Methodological Considerations
Q. How should researchers design experiments to assess environmental impacts of this compound?
- Follow OECD guidelines for ecotoxicity:
- Aquatic toxicity : Daphnia magna immobilization tests (EC₅₀ typically >100 mg/L).
- Biodegradation : Modified Sturm test to measure CO₂ evolution over 28 days .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Use nonlinear regression (e.g., log-logistic models) to calculate LC₅₀/EC₅₀ values. Include confidence intervals and assess goodness-of-fit via Akaike information criterion (AIC) .
Data Interpretation and Reporting
Q. How can researchers address variability in thermal decomposition data across studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
